1,3,4,5-Tetra-O-benzyl-D-glucitol
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Overview
Description
1,3,4,5-Tetra-O-benzyl-D-glucitol is a synthetic organic compound with the molecular formula C34H38O6 and a molecular weight of 542.66 g/mol . It is a derivative of D-glucitol, where four hydroxyl groups are substituted with benzyl groups. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and research chemicals.
Biochemical Analysis
Biochemical Properties
1,3,4,5-Tetra-O-benzyl-D-glucitol is soluble in dichloromethane, ethanol, and methanol It is primarily used in the synthesis of antiglycemic drugs
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known to be stable and soluble in several solvents, suggesting it could be used in long-term studies
Preparation Methods
1,3,4,5-Tetra-O-benzyl-D-glucitol can be synthesized through several methods. One common synthetic route involves the benzylation of D-glucitol. The reaction typically uses benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3,4,5-Tetra-O-benzyl-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzyl-protected glucuronic acids.
Reduction: Reduction reactions can convert it back to D-glucitol by removing the benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups using reagents like hydrogen bromide or boron tribromide.
Common reagents and conditions used in these reactions include hydrogenation catalysts like palladium on carbon for reduction and strong acids or bases for substitution reactions. Major products formed from these reactions include deprotected glucitol derivatives and various substituted glucitol compounds.
Scientific Research Applications
1,3,4,5-Tetra-O-benzyl-D-glucitol has several scientific research applications:
Chemistry: It is used as a protecting group in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including inhibitors of glycosidases and glycosyltransferases.
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetra-O-benzyl-D-glucitol involves its role as a protecting group. By substituting the hydroxyl groups with benzyl groups, it prevents unwanted reactions at these sites during synthetic processes. This allows for selective reactions at other functional groups. The benzyl groups can later be removed under specific conditions, revealing the original hydroxyl groups .
Comparison with Similar Compounds
1,3,4,5-Tetra-O-benzyl-D-glucitol is similar to other benzyl-protected glucitol derivatives, such as 2,3,4,6-Tetra-O-benzyl-D-glucitol. its unique substitution pattern at the 1,3,4,5 positions makes it particularly useful in certain synthetic applications where selective protection and deprotection are required . Other similar compounds include:
- 2,3,4,6-Tetra-O-benzyl-D-glucitol
- 1,2,3,4-Tetra-O-benzyl-D-glucitol
- 1,3,4,6-Tetra-O-benzyl-D-glucitol
These compounds share similar properties but differ in their substitution patterns, which can influence their reactivity and applications.
Properties
IUPAC Name |
2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOUZFJJURBWAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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